6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-amine
Description
Properties
Molecular Formula |
C9H10BrN3 |
|---|---|
Molecular Weight |
240.10 g/mol |
IUPAC Name |
6-bromo-2-ethylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C9H10BrN3/c1-2-7-9(11)13-5-6(10)3-4-8(13)12-7/h3-5H,2,11H2,1H3 |
InChI Key |
IPAMHIQPJCNHQU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N2C=C(C=CC2=N1)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-amine typically involves the condensation of 2-ethylpyridine with a suitable brominating agent. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to introduce the bromine atom at the desired position . The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 6 serves as a primary site for nucleophilic substitution (SNAr), enabling the introduction of diverse functional groups.
Mechanistic Insight : The electron-withdrawing effect of the imidazo ring enhances the electrophilicity of the brominated carbon, facilitating SNAr with soft nucleophiles . Steric effects from the ethyl group at position 2 slightly reduce reaction rates compared to methyl analogs.
Cross-Coupling Reactions
The bromine atom participates in transition-metal-catalyzed coupling reactions, enabling access to π-extended systems.
Suzuki-Miyaura Coupling
Key Note : Reactions proceed efficiently at 80–100°C, with no competing side reactions observed at the amine group .
Buchwald-Hartwig Amination
| Conditions | Amine Partner | Product | Yield |
|---|---|---|---|
| Pd₂(dba)₃, Xantphos, t-BuONa | Morpholine | 6-Morpholino-2-ethylimidazo[1,2-a]pyridin-3-amine | 81% |
Condensation and Cyclization Reactions
The amine group at position 3 participates in condensation with carbonyl compounds, forming fused heterocycles.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| β-Ketoesters | AcOH, 120°C | Imidazo[1,2-a]pyrido[3,2-e]pyrimidines | 70% |
| Aldehydes | Microwave, 150°C | Schiff base derivatives | 65–78% |
Mechanism : The amine acts as a nucleophile, attacking electrophilic carbonyl carbons to form imine intermediates, followed by cyclization .
Halogen Exchange Reactions
The bromine atom can be replaced via halogen dance or metal-halogen exchange:
-
Lithium-Halogen Exchange : Treatment with n-BuLi at −78°C generates a lithiated intermediate, which reacts with electrophiles (e.g., I₂, ClSiMe₃) to yield 6-iodo or 6-chloro analogs .
-
Copper-Mediated Bromination : Re-bromination using CuBr₂ in DMF restores the bromine atom if displaced unintentionally .
Oxidation and Reduction
-
Oxidation : Reaction with m-CPBA oxidizes the imidazo ring’s C–N bonds, forming N-oxide derivatives.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the imidazo ring to a dihydroimidazo structure while retaining the ethyl and amine groups .
Biological Activity Modulation via Derivatization
While beyond pure chemical reactivity, derivatives of this compound exhibit:
-
Anticancer Activity : Apoptosis induction via caspase-3/7 activation (IC₅₀ = 2.1 μM in HeLa cells) .
-
Antimicrobial Effects : MIC values of 4 μg/mL against Staphylococcus aureus for sulfonamide derivatives.
Critical Analysis of Reaction Limitations
-
Steric Hindrance : The ethyl group at position 2 reduces reactivity in bulky nucleophilic substitutions.
-
Competing Reactions : Amine group participation may lead to side products in strongly acidic/basic conditions .
-
Solvent Sensitivity : Polar aprotic solvents (DMF, DMSO) optimize yields in cross-coupling reactions .
This compound’s versatility in nucleophilic substitution, cross-coupling, and condensation reactions makes it a cornerstone for synthesizing bioactive molecules and functional materials.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
One of the primary applications of 6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-amine is in the development of antimicrobial agents. Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit potent activity against multidrug-resistant strains of bacteria and fungi. For instance, studies have shown that derivatives of this compound can effectively inhibit the growth of Mycobacterium tuberculosis, including multidrug-resistant and extensively drug-resistant strains .
Anticancer Properties
This compound has also been investigated for its anticancer potential. It has been observed to induce apoptosis in various cancer cell lines by activating caspases and disrupting mitochondrial membrane potential. The modulation of key signaling pathways such as MAPK and PI3K/Akt has been linked to its anticancer activity, making it a promising candidate for further drug development .
Neuroprotective Effects
Recent studies highlight the neuroprotective effects of imidazo[1,2-a]pyridine derivatives in models of neurodegenerative diseases. Compounds similar to this compound have shown promise in improving cognitive functions by blocking A2A receptors, which are implicated in Alzheimer's disease pathology .
Biological Studies
Biochemical Interactions
this compound interacts with various biological targets, including cytochrome P450 enzymes. These interactions can influence drug metabolism and the formation of reactive intermediates that may affect cellular components like DNA and proteins. This property is crucial for understanding the compound's pharmacokinetics and potential side effects when used therapeutically.
Targeted Drug Delivery
Research has explored the use of this compound in targeted drug delivery systems. Its structural properties allow it to be conjugated with other therapeutic agents to enhance their delivery to specific tissues or cells, thus improving therapeutic efficacy while minimizing side effects.
Material Science
Synthesis of Functional Materials
The unique chemical structure of this compound makes it suitable for synthesizing functional materials. Its ability to engage in electrophilic aromatic substitution reactions allows for the development of new materials with tailored properties for applications in electronics and photonics .
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Effective against multidrug-resistant Mycobacterium tuberculosis |
| Anticancer properties | Induces apoptosis via caspase activation and mitochondrial disruption | |
| Neuroprotective effects | Improves cognitive function in neurodegenerative models | |
| Biological Studies | Biochemical interactions | Modulates cytochrome P450 enzymes affecting drug metabolism |
| Targeted drug delivery | Enhances delivery efficiency of therapeutic agents | |
| Material Science | Synthesis of functional materials | Engages in electrophilic aromatic substitution |
Mechanism of Action
The mechanism of action of 6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The imidazo[1,2-a]pyridine core allows diverse substitutions at positions 2, 3, 6, and 7, which critically influence biological activity. Key analogs include:
Key Observations:
- Position 6 Modifications: Bromine at position 6 (as in the target compound) is less common than methyl or nitro groups. In COX-2 inhibitors, 8-methyl substitution (e.g., compound 5n) enhanced selectivity by sterically blocking COX-1 interactions . Bromine’s larger size may similarly restrict access to certain enzyme pockets.
- Position 2 Substitutions: Ethyl groups (target compound) vs. aryl or sulfonyl groups (e.g., 5n) affect lipophilicity and π-π stacking. Ethyl may balance solubility and permeability better than bulky aryl groups.
- Position 3 Modifications: The free amine in the target compound contrasts with N-aryl or N-alkyl groups in analogs. For example, compound 5n’s p-tolyl group at position 3 contributes to COX-2 binding via hydrophobic interactions .
Biological Activity
6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the realms of antimicrobial and anticancer research. Its unique structural features, including a bromine atom at the 6th position and an ethyl group at the 2nd position, contribute to its reactivity and biological profile.
The biological activity of this compound is primarily mediated through its interactions with specific molecular targets. The compound has been shown to:
- Inhibit Enzymes : It interacts with various enzymes, including cytochrome P450 enzymes and topoisomerases, which are critical for DNA replication and transcription. This inhibition disrupts cellular processes essential for growth and survival.
- Modulate Signaling Pathways : The compound can influence key signaling pathways such as the MAPK and PI3K/Akt pathways, promoting apoptosis in cancer cell lines by activating caspases and altering mitochondrial membrane potential .
- Gene Expression Regulation : It acts as a transcriptional modulator, upregulating pro-apoptotic genes while downregulating anti-apoptotic genes, thereby enhancing cell death in malignant cells.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity:
- Antitubercular Activity : This compound has shown efficacy against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. Its mechanism involves targeting energy metabolism pathways critical for bacterial survival .
Anticancer Activity
In vitro studies have demonstrated that this compound possesses notable anticancer properties:
- Induction of Apoptosis : The compound has been reported to induce apoptosis in various cancer cell lines through caspase activation and disruption of mitochondrial function .
Study on Antitubercular Activity
A recent study evaluated the effectiveness of imidazo[1,2-a]pyridine derivatives against MDR-TB. The findings revealed that compounds similar to this compound exhibited high potency against resistant strains. The structure–activity relationship (SAR) analysis highlighted that modifications at specific positions could enhance biological activity without compromising safety profiles .
Study on Cancer Cell Lines
In another investigation focusing on cancer therapeutics, this compound was tested on various human cancer cell lines. Results indicated significant cytotoxic effects with IC50 values in the low micromolar range. The study concluded that this compound could serve as a potential lead for developing novel anticancer agents due to its ability to selectively induce apoptosis in malignant cells while sparing normal cells .
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 6-Bromo-2-methylimidazo[1,2-a]pyridine | Lacks ethyl group | Moderate anticancer activity |
| 6-Bromoimidazo[1,2-a]pyridine | Lacks ethyl and N-methyl groups | Limited antibacterial properties |
| 2-Ethylimidazo[1,2-a]pyridine | Lacks bromine atom | Lower efficacy against TB |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-amine, and how do reaction conditions influence yield?
- Methodology : A two-step synthesis starting from α-bromoacetophenone derivatives and 2-aminopyridine precursors is widely employed. For example, α-bromo-4-(methylsulfonyl)acetophenone reacts with substituted anilines (e.g., p-toluidine) in anhydrous methanol with NaHCO₃ as a base to form intermediates, followed by cyclization with 2-amino-3-methylpyridine under microwave-assisted conditions (140°C, ZnI₂ catalyst) to improve efficiency and yield . Solvent choice (e.g., MeOH, i-PrOH) and catalysts (e.g., ZnI₂, montmorillonite) critically affect reaction kinetics and purity.
Q. How is structural characterization performed for imidazo[1,2-a]pyridine derivatives like this compound?
- Methodology : High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C) are standard for confirming molecular weight and substituent positions. X-ray crystallography using SHELXL (for small-molecule refinement) resolves 3D structures, particularly for analyzing bromine’s steric effects and hydrogen-bonding interactions in crystal lattices .
Q. What are the foundational biological activities associated with the imidazo[1,2-a]pyridine scaffold?
- Methodology : The scaffold is pharmacologically versatile, showing COX-2 inhibition, antidiabetic, and anticancer properties. Initial screening involves in vitro assays (e.g., COX-1/COX-2 inhibition using purified enzymes and colorimetric substrates) to evaluate IC₅₀ values and selectivity indices. Substituents like sulfonyl groups enhance COX-2 affinity .
Advanced Research Questions
Q. How do substituent modifications at C-3 and C-8 positions influence COX-2 selectivity and potency?
- Methodology : Introducing bulky groups (e.g., morpholine, p-tolyl) at C-3 improves COX-2 selectivity by reducing COX-1 binding due to steric hindrance. At C-8, methyl or electron-withdrawing groups (e.g., Br) enhance selectivity by optimizing hydrophobic interactions in the COX-2 active site. Structure-activity relationship (SAR) studies using analogs with systematic substitutions are validated via molecular docking and comparative IC₅₀ assays .
Q. What strategies resolve contradictions in biological activity data across different imidazo[1,2-a]pyridine derivatives?
- Methodology : Discrepancies in IC₅₀ values (e.g., fluorine vs. chloro substituents) may arise from assay conditions (enzyme purity, substrate concentration) or cellular permeability. Cross-validate using orthogonal assays (e.g., cell-based COX-2 inhibition, Western blot for downstream prostaglandin E₂) and control for metabolic stability via liver microsome studies .
Q. How can computational modeling (e.g., DFT, molecular dynamics) guide the design of this compound analogs?
- Methodology : Density functional theory (DFT) predicts electronic properties (HOMO-LUMO gaps) to optimize reactivity. Molecular dynamics simulations model ligand-enzyme interactions (e.g., with COX-2 or ENR) to identify key binding residues and validate substituent effects. Combine with experimental crystallographic data (e.g., PDB 6S2K for Menin protein interactions) for iterative design .
Q. What are the challenges in crystallizing this compound, and how are they addressed?
- Methodology : Bromine’s heavy atom effect aids phasing but may cause crystal packing disorder. Use high-resolution synchrotron data (≤1.0 Å) and SHELXD/SHELXE for experimental phasing. Twinning, common in imidazo[1,2-a]pyridines, is managed via TWINABS or detwinning algorithms in refinement software .
Methodological Notes
- Synthesis : Prioritize microwave-assisted methods for time efficiency and reduced side reactions .
- Characterization : Always cross-reference NMR shifts with calculated spectra (e.g., ACD/Labs) to confirm regiochemistry .
- Biological Assays : Include Celecoxib as a positive control in COX-2 inhibition studies for benchmarking .
- Data Reproducibility : Document solvent lot numbers and enzyme batches to minimize variability in biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
